1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Description
This compound is a small-molecule heterocyclic derivative featuring a central azetidine ring (a four-membered saturated amine) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further modified with a 2,2,2-trifluoroethyl moiety, while the azetidine’s 1-position is functionalized via a 5-methyl-1,2-oxazole-3-carbonyl group.
Structurally, the compound shares similarities with urea derivatives (e.g., BJ54055 in ) and carboxamide-containing analogs (e.g., piperidine-based compounds in ), but its azetidine core distinguishes it from larger cyclic amines like piperidine or oxane derivatives .
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c1-6-2-8(16-20-6)10(19)17-3-7(4-17)9(18)15-5-11(12,13)14/h2,7H,3-5H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIXMJRORUFOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Ring Systems :
- The target compound’s azetidine ring (4-membered) contrasts with the 6-membered piperidine () and oxane () systems. Smaller rings like azetidine impose greater ring strain but may enhance binding specificity in certain targets.
- BJ54055 () lacks a cyclic amine entirely, instead employing a linear urea scaffold.
Substituent Effects :
- The trifluoroethyl group is a common feature in the target compound and ’s piperidine derivative. This group’s strong electron-withdrawing nature likely impacts solubility and metabolic stability.
- Oxazole vs. Oxadiazole/Thiophene : The 5-methyloxazole in the target compound (aromatic, moderate polarity) differs from the 1,2,4-oxadiazole (polar, hydrogen-bond acceptor) in and the thiophene (sulfur-containing, less polar) in the same compound.
Linker Diversity :
- The target compound uses a direct carbonyl linkage between the azetidine and oxazole, whereas ’s analog employs an oxadiazole linker, which may confer rigidity and influence bioavailability .
Hypothesized Pharmacological Implications
While specific activity data are absent in the provided evidence, structural trends suggest:
- Metabolic Stability : The oxazole ring in the target compound may resist oxidative degradation better than thiophene () or pyridine () systems due to its aromatic stability and lack of reactive sulfur/nitrogen .
- Target Selectivity : The compact azetidine core could reduce off-target interactions compared to bulkier piperidine derivatives (), though this depends on the biological context.
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